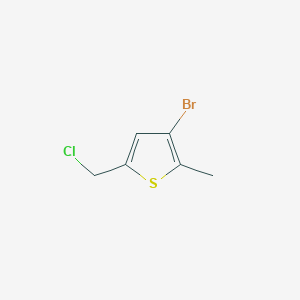
3-Bromo-5-(chloromethyl)-2-methylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(chloromethyl)-2-methylthiophene is an organic compound belonging to the class of heterocyclic compounds known as thiophenes. Thiophenes are sulfur-containing five-membered aromatic rings that are widely used in organic synthesis and pharmaceutical chemistry. The presence of bromine and chloromethyl groups on the thiophene ring makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(chloromethyl)-2-methylthiophene typically involves the bromination and chloromethylation of 2-methylthiophene. One common method is as follows:
Bromination: 2-Methylthiophene is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 3-position of the thiophene ring.
Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde (CH2O) and hydrochloric acid (HCl) to introduce the chloromethyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-(chloromethyl)-2-methylthiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine and chloromethyl groups can be reduced to form simpler derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products
Substitution: Products with various functional groups replacing the bromine or chloromethyl groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated or dechloromethylated thiophenes.
Aplicaciones Científicas De Investigación
3-Bromo-5-(chloromethyl)-2-methylthiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(chloromethyl)-2-methylthiophene depends on the specific chemical reactions it undergoes. In general, the bromine and chloromethyl groups can participate in various electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds and functional groups. The thiophene ring can also interact with biological targets through π-π interactions and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-methylthiophene: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
5-(Chloromethyl)-2-methylthiophene:
2-Methylthiophene: Lacks both bromine and chloromethyl groups, making it less versatile for chemical modifications.
Uniqueness
3-Bromo-5-(chloromethyl)-2-methylthiophene is unique due to the presence of both bromine and chloromethyl groups, which provide multiple sites for chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H6BrClS |
|---|---|
Peso molecular |
225.53 g/mol |
Nombre IUPAC |
3-bromo-5-(chloromethyl)-2-methylthiophene |
InChI |
InChI=1S/C6H6BrClS/c1-4-6(7)2-5(3-8)9-4/h2H,3H2,1H3 |
Clave InChI |
RCTYNQFXEYUELB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(S1)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


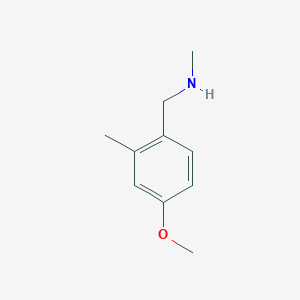

![2-[(1S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]aceticacid](/img/structure/B13583147.png)
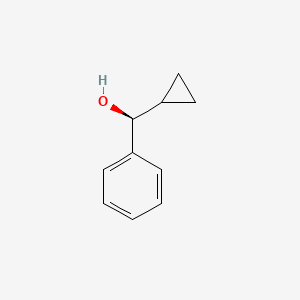
![(2E)-2-[2-(1,3-benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole](/img/structure/B13583157.png)
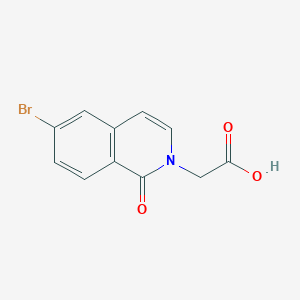
![1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B13583163.png)
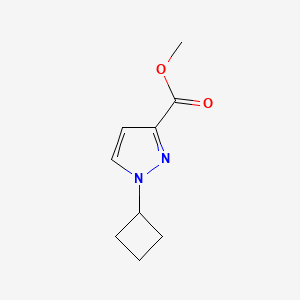
![2-{3-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one](/img/structure/B13583186.png)
![2-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13583193.png)


![N-[2-(1H-indol-3-yl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B13583203.png)
![(2R)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13583208.png)
